3-Azido-1-benzylazetidine
Description
3-Azido-1-benzylazetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with an azido (-N₃) group at position 3 and a benzyl (-CH₂C₆H₅) group at position 1. This structure confers unique reactivity, particularly in click chemistry applications (e.g., Huisgen cycloaddition), due to the azide moiety . Its molecular formula is inferred as C₁₀H₁₁N₄ (benzyl substituent), contrasting with the benzhydryl analog (C₁₆H₁₆N₄, molar mass 264.33 g/mol) documented in .
Properties
IUPAC Name |
3-azido-1-benzylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-13-12-10-7-14(8-10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECXGHLMNLRJJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations: Benzhydryl vs. Benzyl
The benzhydryl analog (3-Azido-1-benzhydrylazetidine, CAS 143699-92-7) differs by having a bulkier diphenylmethyl group instead of benzyl. This increases molar mass (264.33 g/mol vs.
Functional Group Variations
- Azetidin-2-one (): A lactam derivative with a ketone group at position 2. The absence of an azide limits its utility in click chemistry, but the ketone enables condensations (e.g., Schiff base formation) for drug design .
- Thiazolidin-4-one (): A five-membered ring with a thioether and ketone. Its larger ring size and sulfur atom alter electronic properties, favoring antimicrobial and anti-inflammatory applications compared to azetidines .
- 1,3-Oxazepine (): A seven-membered ring with oxygen, offering conformational flexibility for binding macromolecular targets but reduced ring strain compared to azetidines .
Pharmacological Relevance
Data Table: Key Properties of 3-Azido-1-benzylazetidine and Analogs
Research Findings and Implications
- Reactivity : The azide group in 3-Azido-1-benzylazetidine enables rapid cycloaddition with alkynes, a cornerstone of bioconjugation and material science .
- Synthesis Challenges : Benzhydryl analogs require meticulous purification to isolate steric isomers, whereas benzyl derivatives may offer simpler synthetic workflows .
- Biological Activity: Thiazolidinones and oxazepines exhibit broader therapeutic profiles, but azetidines’ ring strain and modularity make them promising for targeted drug delivery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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